![molecular formula C17H14Br2N2O5 B12542813 N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine CAS No. 143391-43-9](/img/structure/B12542813.png)
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine is a complex organic compound characterized by the presence of bromine, nitro, and glycine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The nitro group is introduced through nitration, which involves the reaction of the precursor with a nitrating agent such as nitric acid. The final step involves the coupling of the brominated and nitrated intermediate with glycine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes, followed by purification steps to isolate the final product. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
化学反応の分析
Types of Reactions
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylglycine derivatives.
科学的研究の応用
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, resulting in the observed biological effects .
類似化合物との比較
Similar Compounds
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}alanine: Similar structure but with alanine instead of glycine.
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}serine: Similar structure but with serine instead of glycine.
Uniqueness
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine is unique due to the presence of the glycine moiety, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
143391-43-9 |
|---|---|
分子式 |
C17H14Br2N2O5 |
分子量 |
486.1 g/mol |
IUPAC名 |
2-[4-[2,3-dibromo-3-(4-nitrophenyl)propanoyl]anilino]acetic acid |
InChI |
InChI=1S/C17H14Br2N2O5/c18-15(10-3-7-13(8-4-10)21(25)26)16(19)17(24)11-1-5-12(6-2-11)20-9-14(22)23/h1-8,15-16,20H,9H2,(H,22,23) |
InChIキー |
WDQAAPPZMCNHDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(C=C2)NCC(=O)O)Br)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


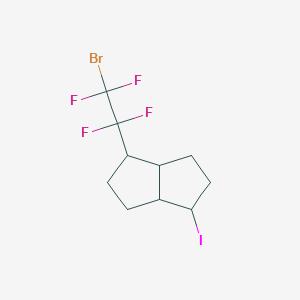
phosphane](/img/structure/B12542746.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
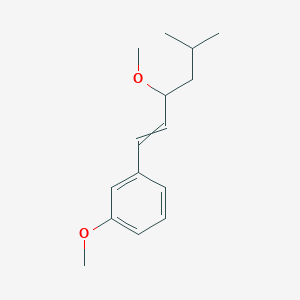
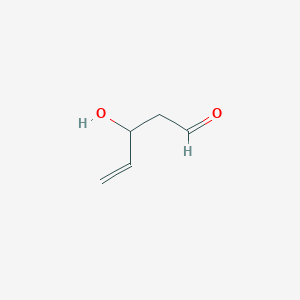

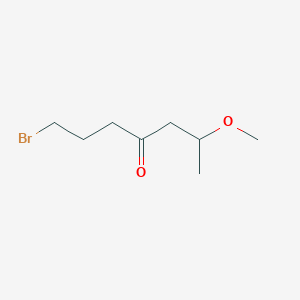
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
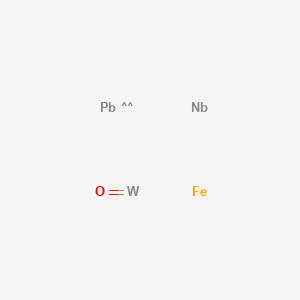
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
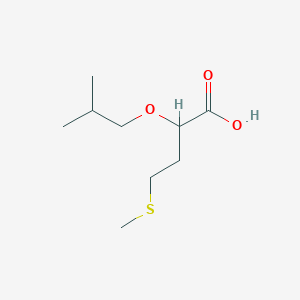
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
